5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
This compound is a triazolo-pyrimidinone derivative featuring a cyclopropyl substituent at the 5-position and a piperazine moiety at the 2-position, which is further modified by a 4-(trifluoromethyl)benzoyl group. The triazolo[1,5-a]pyrimidin-7(4H)-one core provides a rigid heterocyclic scaffold, while the cyclopropyl group contributes to steric and electronic modulation. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, and the piperazine ring may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
5-cyclopropyl-2-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)14-5-3-13(4-6-14)17(31)27-7-9-28(10-8-27)19-25-18-24-15(12-1-2-12)11-16(30)29(18)26-19/h3-6,11-12H,1-2,7-10H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIVOXJAPTGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological profiles, mechanisms of action, and various biological activities based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of a triazolo-pyrimidine core and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The trifluoromethyl group is also significant for increasing lipophilicity and potentially enhancing binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation. A study highlighted that triazolo-pyrimidines demonstrated moderate to high anticancer activity against several cancer cell lines, including lung and breast cancer cells . The mechanism often involves the inhibition of specific kinases associated with cancer progression.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related triazole compounds have revealed their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activities against Candida albicans and Aspergillus fumigatus . The incorporation of the piperazine ring is thought to enhance interactions with microbial targets.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Similar compounds have been reported to exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . The presence of the piperazine moiety is crucial for binding to the active site of these enzymes.
Case Studies
- Anticancer Study : A derivative of the compound was tested against A549 lung cancer cells, showing a half-maximal inhibitory concentration (IC50) value significantly lower than many existing treatments. This suggests a potent effect on cell proliferation and migration pathways .
- Antimicrobial Screening : In vitro studies demonstrated that related triazole compounds exhibited up to 16 times more potency against drug-resistant strains compared to traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on this chemical framework .
- Enzyme Inhibition Assays : Various synthesized derivatives were evaluated for their ability to inhibit AChE and urease. The results indicated strong inhibitory activity across several tested compounds, suggesting that modifications in the piperazine and triazole structures can lead to enhanced pharmacological effects .
Data Tables
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit significant biological activities:
- Anticancer Properties : Compounds within this class have shown promising results in inhibiting tumor cell proliferation. They interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, studies have demonstrated that similar compounds can induce cytotoxic effects against various cancer cell lines by targeting specific pathways involved in cancer progression.
- Antimicrobial and Antifungal Activities : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for its antimicrobial properties. Research has shown that compounds with this structure can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.
Pharmaceutical Development
5-Cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one serves as a lead compound for pharmaceutical development due to its biological activity. Its unique structural features allow for further modifications to enhance efficacy and reduce toxicity. Potential applications include:
- Lead Compound for Anticancer Agents : The compound's ability to inhibit cancer cell growth positions it as a candidate for developing novel anticancer therapies.
- Targeting Parasitic Infections : Its biological activity may extend to treating diseases caused by parasites or bacteria, offering a pathway for new therapeutic agents in infectious disease management.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of 5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with various proteins involved in disease processes. These studies provide insights into the compound's mechanism of action and help identify potential off-target effects. For example:
- Binding Affinity Analysis : Studies have shown that this compound can effectively bind to proteins implicated in cancer progression, which may lead to the development of targeted therapies with fewer side effects compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The triazolo-pyrimidinone core differentiates this compound from pyrazolo-pyrimidinone analogs (e.g., 5-(3,5-dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one, compound 58) .
Role of Fluorinated Substituents
The trifluoromethyl group in the target compound contrasts with the tetrafluorophenyl group in MK63 . While both substituents enhance metabolic stability and electronegativity, the CF₃ group offers greater steric flexibility and lower molecular weight compared to a polyfluorinated aromatic ring.
Piperazine vs. Other Amine Moieties
The 4-(4-CF₃-benzoyl)piperazine substituent distinguishes the target compound from analogs with simpler alkyl or aryl groups (e.g., MK55, MK62) .
Cyclopropyl vs. Aromatic Substituents
The 5-cyclopropyl group provides conformational rigidity and moderate lipophilicity, contrasting with aromatic substituents (e.g., 3,5-dimethylphenyl in compound 58) . Cyclopropane’s ring strain may influence binding pocket interactions, while aromatic groups favor π-π stacking but increase molecular weight.
Research Findings and Implications
- Structural Stability: The triazolo-pyrimidinone core is less prone to isomerization compared to pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6–9 in ), which undergo structural rearrangements under varying conditions .
- Fluorine Optimization : The CF₃ group’s balance of electronegativity and steric bulk aligns with trends in fluorinated drug design, where selective fluorination improves bioavailability and target engagement .
- Piperazine Utility: Piperazine-linked benzoyl groups are understudied in pyrimidinone derivatives but show promise in modulating solubility and CNS penetration .
Q & A
Q. Table 1: Common Impurities in Triazolopyrimidine Synthesis
| Impurity ID | Structure | Detection Method | Reference |
|---|---|---|---|
| Imp. B | Des-cyclopropyl analog | HPLC (C18, 0.1% TFA buffer) | |
| Imp. C | Trifluoromethylbenzoyl hydrolysis product | LC-MS (ESI+) |
Q. Table 2: Key Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| -NMR | Cyclopropane CH: δ 0.9–1.1 (m, 4H) | |
| HRMS | [M+H]: m/z 532.1543 (calc. 532.1539) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
